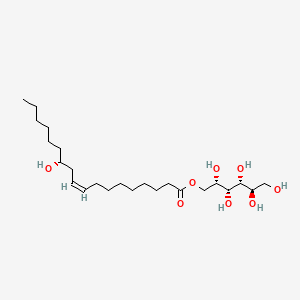![molecular formula C26H22ClN3O2 B15184427 4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 93904-90-6](/img/structure/B15184427.png)
4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-methylaniline, followed by coupling with N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its azo group, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its stable azo group.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its azo group can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence biological pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds include other azo dyes and aromatic amides. Compared to these, 4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
93904-90-6 |
|---|---|
Molecular Formula |
C26H22ClN3O2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-(2,3-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22ClN3O2/c1-15-7-6-10-23(17(15)3)28-26(32)21-14-18-8-4-5-9-20(18)24(25(21)31)30-29-22-12-11-19(27)13-16(22)2/h4-14,31H,1-3H3,(H,28,32) |
InChI Key |
MPUHUEDCHKWURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


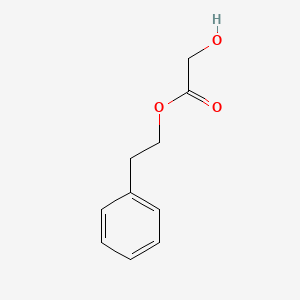

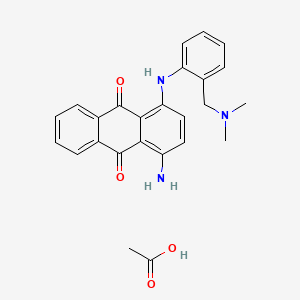
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)



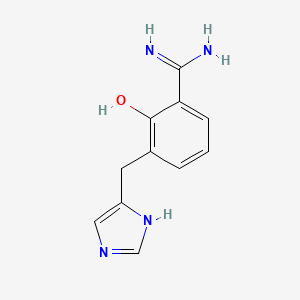


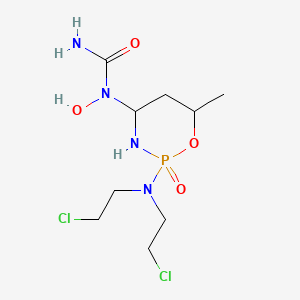
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
